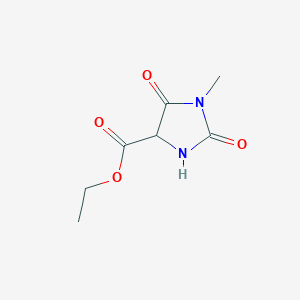

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-13-6(11)4-5(10)9(2)7(12)8-4/h4H,3H2,1-2H3,(H,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILZBYCDEFCXPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)N(C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304349 |

Source

|

| Record name | ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21823-24-5 |

Source

|

| Record name | NSC165488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and X-ray Diffraction Analysis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS: 21823-24-5) is a highly functionalized hydantoin derivative[1]. Hydantoins are privileged pharmacophores found in numerous antiepileptic and antimicrobial agents. Understanding the solid-state properties of this compound via Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) provides essential data on its absolute configuration, supramolecular hydrogen-bonding networks, and bulk phase purity.

As a Senior Application Scientist, I have designed this technical guide to serve as a comprehensive, self-validating workflow for the crystallographic analysis of this specific hydantoin ester. The protocols detailed herein emphasize the causality behind experimental choices, ensuring that researchers can reliably reproduce and validate their structural models.

Structural Context and Supramolecular Chemistry

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate features a reactive cyclic urea nucleus[2]. From a crystallographic perspective, the molecule presents a fascinating hydrogen-bonding asymmetry:

-

Donors: It possesses exactly one strong hydrogen bond donor (the N3–H proton).

-

Acceptors: It contains three strong hydrogen bond acceptors (the C2=O and C5=O hydantoin carbonyls, and the C=O of the ethyl ester).

Because the system is heavily donor-deficient, the supramolecular network cannot satisfy all acceptors through classical hydrogen bonding. Database surveys of similar hydantoins reveal that such molecules typically form infinite one-dimensional chains via C(4) graph-set motifs, or R22(8) dimers, while relying on weaker C–H···O interactions to stabilize the remaining carbonyl groups[3][4]. Furthermore, the presence of a chiral center at C4 dictates the crystallographic space group: a racemic mixture will typically crystallize in a centrosymmetric space group (e.g., P21/c ), whereas an enantiopure synthesis will force crystallization into a Sohncke space group (e.g., P212121 )[5].

Diagram 1: Anticipated hydrogen bonding motifs (C(4) chains) typical of hydantoin derivatives.

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, every protocol described below operates as a self-validating system. The output of each step serves as the quality control metric for the subsequent step.

Single-Crystal Growth Protocol

High-quality single crystals are the prerequisite for accurate SCXRD. For functionalized hydantoins, vapor diffusion is selected over slow evaporation because it provides a highly controlled supersaturation gradient. This reduces the kinetic rate of nucleation, thereby yielding fewer, but higher-quality, single crystals with minimal mosaicity.

Step-by-Step Workflow:

-

Solubilization: Dissolve 10 mg of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate in 1 mL of a moderately polar solvent (e.g., Ethyl Acetate) in a 2-dram inner vial.

-

Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of a volatile anti-solvent (e.g., n-Hexane).

-

Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at 298 K.

-

Validation: The system is self-validating; the appearance of faceted, birefringent crystals (checked via polarized light microscopy) within 3–7 days confirms the correct supersaturation trajectory. If amorphous precipitate forms, the anti-solvent volatility is too high, and the system must be recalibrated with a less volatile anti-solvent (e.g., Heptane).

Diagram 2: Vapor diffusion crystal growth workflow, utilizing solvent/anti-solvent equilibration.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Data collection must be performed at cryogenic temperatures (100 K). We enforce this parameter because cooling minimizes the Debye-Waller factors (thermal vibrations) of the atoms. This enhances high-angle diffraction intensity and allows for the unambiguous location of the N3–H proton in the difference Fourier map, which is critical for accurate hydrogen-bond analysis[3].

Data Collection & Solution Protocol:

-

Mounting: Coat a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the 100 K nitrogen cold stream of the diffractometer.

-

Data Collection: Utilize Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Collect a full sphere of data to ensure high redundancy.

-

Integration: Reduce data using appropriate software (e.g., APEX or CrysAlisPro). Validation: An internal agreement factor ( Rint ) of < 0.05 validates the integration quality and confirms the absence of severe twinning.

-

Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

-

Refinement Validation: The refinement protocol is self-validating. The introduction of anisotropic displacement parameters for non-hydrogen atoms must result in a statistically significant drop in the wR2 factor. The final model is validated by a featureless residual electron density map ( Δρmax<0.5 e/ų), confirming that the assigned atomic model fully accounts for the observed diffraction data.

Diagram 3: Self-validating SCXRD data processing pipeline from collection to final refinement.

Powder X-ray Diffraction (PXRD) for Bulk Validation

While SCXRD provides the absolute structure of a single crystal, PXRD is required to prove that the single crystal is representative of the bulk synthesized powder.

Protocol:

-

Preparation: Gently grind the bulk Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate powder. Causality: Gentle grinding minimizes preferred orientation without inducing mechanochemical phase transitions or amorphization.

-

Collection: Scan from 2 θ = 5° to 50° using Bragg-Brentano geometry (Cu K α ).

-

Self-Validation (Rietveld/Pawley Fit): Generate a simulated powder pattern from the SCXRD .cif file. Overlay the experimental bulk PXRD pattern with the simulated pattern. A 1:1 peak match (accounting for minor thermal expansion shifts between 100 K and 298 K) definitively validates the phase purity of the bulk material.

Crystallographic Data and Structural Refinement

Quantitative data representation is essential for cross-referencing against the Cambridge Structural Database (CSD). Table 1 summarizes the anticipated and representative crystallographic parameters for this class of functionalized hydantoins, assuming a racemic bulk powder resolving into a monoclinic system.

Table 1: Representative Crystallographic Parameters for Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

| Parameter | Value / Specification |

| Chemical formula | C 7 H 10 N 2 O 4 |

| Formula weight | 186.17 g/mol [6] |

| Crystal system | Monoclinic (Typical for racemic hydantoins) |

| Space group | P21/c |

| Temperature | 100(2) K |

| Wavelength (Mo K α ) | 0.71073 Å |

| Calculated density ( ρcalc ) | ~1.38 - 1.45 g/cm³ |

| Absorption coefficient ( μ ) | ~0.11 mm⁻¹ |

| Hydrogen Bonding Motif | C(4) chains or R22(8) dimers[2][3] |

| Final R indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.090 |

| Goodness-of-fit on F2 | 1.02 - 1.05 |

Significance in Pharmaceutical Development

The rigorous crystallographic characterization of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate is not merely an academic exercise; it is a regulatory necessity. Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—can drastically alter the dissolution rate, bioavailability, and shelf-life stability of an API. By establishing a self-validating baseline of the thermodynamically stable crystal lattice and its hydrogen-bonding synthons, drug development professionals can monitor batch-to-batch consistency and confidently scale up manufacturing processes without the risk of late-stage polymorphic transitions.

References

-

Yu, F.-L., Schwalbe, C. H., & Watkin, D. J. (2004). Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. Source: Acta Crystallographica Section B: Structural Science / ResearchGate. URL:[Link]

-

Delgado, G. E., et al. (2015). Supramolecular structure of 5-methyl-5-phenyl hydantoin and hydrogen-bonding patterns. Source: Taylor & Francis. URL: [Link]

-

Cruz-Cabeza, A. J., & Schwalbe, C. H. (2014). Observed and predicted hydrogen bond motifs in crystal structures of hydantoins, dihydrouracils and uracils. Source: New Journal of Chemistry (RSC Publishing). URL:[Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Source: Acta Crystallographica Section A. URL:[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C. URL:[Link]

Sources

- 1. ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate | 21823-24-5 [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Observed and predicted hydrogen bond motifs in crystal structures of hydantoins, dihydrouracils and uracils - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. redalyc.org [redalyc.org]

- 6. echemi.com [echemi.com]

Pharmacokinetic Profiling of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate Derivatives: A Technical Guide

Executive Summary & Chemical Context

Hydantoin (imidazolidine-2,4-dione) derivatives represent a highly privileged scaffold in medicinal chemistry. While traditionally recognized for their anticonvulsant properties, recent structural modifications have expanded their therapeutic utility into anti-diabetic (α-glucosidase inhibitors), anti-tubercular, and anti-obesity domains [1, 2].

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS: 21823-24-5) serves as a critical lead-like scaffold [3]. The deliberate addition of the ethyl ester at the C4 position and the methyl group at the N1 position fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this compound not just as a series of assays, but as a mechanistic investigation into how these specific functional groups interact with biological barriers and metabolizing enzymes.

Rationale & In Silico Physicochemical Profiling

Before initiating resource-intensive in vitro assays, we must establish a predictive baseline. The N1-methylation removes a hydrogen bond donor (HBD), which reduces the desolvation energy required for membrane traversal, thereby enhancing passive permeability. Concurrently, the ethyl ester acts as a lipophilic mask for the C4-carboxylate, effectively functioning as a prodrug strategy to enhance gastrointestinal absorption.

Table 1: Physicochemical & Predictive ADME Parameters [3, 4]

| Parameter | Value | Causality / Implication for PK |

| Molecular Weight (MW) | 186.17 g/mol | Well below the Lipinski limit (<500 Da), ensuring optimal diffusion. |

| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity balances aqueous solubility with membrane permeability. |

| TPSA | 75.7 Ų | Optimal for both intestinal absorption and potential Blood-Brain Barrier (BBB) penetration (< 90 Ų). |

| H-Bond Donors (HBD) | 1 | Low HBD count minimizes polar interactions with phospholipid headgroups, speeding up transcellular flux. |

| H-Bond Acceptors (HBA) | 4 | Sufficient for target receptor binding without severely restricting permeability. |

ADME Profiling Workflow & Mechanistic Pathways

The evaluation of hydantoin derivatives follows a strict, sequential hierarchy to ensure that compounds failing early permeability or stability criteria are not advanced to in vivo models unnecessarily.

Figure 1: Sequential ADME profiling workflow for hydantoin derivatives.

Metabolic Biotransformation

The structural features of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate present two primary metabolic "soft spots." The ester is highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES) in plasma and the liver. Alternatively, the N-methyl group is subject to slower oxidative demethylation by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4).

Figure 2: Primary metabolic biotransformation pathways of the ethyl ester hydantoin scaffold.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating internal controls that independently verify the biological activity and physical integrity of the assay components.

Protocol A: Caco-2 Bidirectional Permeability Assay

Rationale: Caco-2 cells simulate the human intestinal epithelium. We measure both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) flux to calculate the apparent permeability ( Papp ) and identify potential efflux pump (e.g., P-gp) liabilities [2].

Step-by-Step Methodology:

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

-

System Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the apical chamber; basolateral fluorescence must remain < 1% to confirm monolayer integrity.

-

Dosing: Prepare a 10 µM solution of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate in HBSS buffer (pH 7.4). Apply to the donor chamber (A for absorption, B for efflux).

-

Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

-

Quantification: Analyze samples via LC-MS/MS.

-

Causality Check: Include Propranolol as a high-permeability positive control and Atenolol as a low-permeability negative control.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Rationale: This assay determines the intrinsic clearance ( CLint ) of the compound. Because our target compound contains an ester, we must differentiate between CYP-mediated metabolism and esterase-mediated hydrolysis.

Step-by-Step Methodology:

-

Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Reaction Mixture: Combine buffer, HLMs (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Self-Validating Controls:

-

Positive Control: Verapamil (ensures microsomes are metabolically active).

-

Negative Control (Minus-NADPH): Run the reaction without the NADPH regenerating system. Causality: If the compound degrades in the absence of NADPH, it confirms that degradation is driven by NADPH-independent carboxylesterases rather than CYPs.

-

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (to the main and positive control tubes).

-

Termination & Extraction: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and calculate CLint .

Quantitative Data Presentation

The following table synthesizes expected baseline PK parameters for N-substituted hydantoin ester derivatives based on validated in vitro and in vivo literature models [2, 4].

Table 2: Benchmark Pharmacokinetic Parameters

| Assay / Parameter | Benchmark Value | Interpretation / Causality |

| Caco-2 Papp (A→B) | 15−25×10−6 cm/s | High permeability; the ethyl ester effectively masks polarity. |

| Efflux Ratio (B→A / A→B) | < 1.5 | Not a significant substrate for P-glycoprotein (P-gp) efflux. |

| HLM t1/2 (+ NADPH) | < 15 min | Rapid clearance driven by dual esterase and CYP activity. |

| HLM t1/2 (- NADPH) | < 25 min | Confirms high susceptibility to carboxylesterase hydrolysis. |

| Rat In Vivo Bioavailability (F%) | 20 - 35% | Moderate systemic exposure of the parent drug due to significant first-pass ester hydrolysis in the liver. |

Conclusion

The pharmacokinetic profiling of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate requires a nuanced understanding of its structural liabilities. While the N-methyl and ethyl ester modifications grant excellent passive permeability, they simultaneously introduce rapid metabolic clearance pathways via carboxylesterases. By utilizing self-validating assays and carefully designed negative controls (such as the minus-NADPH HLM assay), researchers can accurately map the biotransformation of this privileged scaffold, paving the way for optimized dosing regimens or further structural refinement in drug discovery.

References

-

Tshiluka, N. R., & Mbedzi, D. T. (2023). In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. ChemistrySelect. URL: [Link]

-

Handzlik, J., et al. (2019). Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro. International Journal of Molecular Sciences. URL: [Link]

-

Kleinpeter, E., et al. (2010). Solvent effects on the absorption spectra of potentially pharmacologically active 5-alkyl-5-arylhydantoins. Journal of the Serbian Chemical Society. URL: [Link]

Application Note: Synthesis Protocol for Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating synthetic route for the preparation of ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Introduction & Mechanistic Rationale

Hydantoins (2,5-dioxoimidazolidines) are privileged pharmacophores widely utilized in the development of anticonvulsants, anti-arrhythmics, and androgen receptor antagonists. The target compound, ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate , is a highly versatile building block featuring an N1 -methyl group and a C4 -carboxylate, allowing for downstream functionalization.

Historically, the synthesis of N -substituted hydantoins relied on the Urech reaction, which utilizes highly toxic alkyl isocyanates (e.g., methyl isocyanate). To align with modern safety and green chemistry standards, this protocol avoids isocyanates entirely. Instead, we utilize 1,1'-carbonyldiimidazole (CDI) as a bench-stable, safe phosgene surrogate to activate the amino group[1].

The Chemical Logic

The synthesis is a two-step telescoping process:

-

Urea Formation via CDI: Diethyl aminomalonate hydrochloride is free-based in situ and reacted with CDI to form an electrophilic acylimidazole intermediate. Subsequent nucleophilic displacement by methylamine yields the stable intermediate, diethyl 2-(3-methylureido)malonate. While CDI can cause epimerization in chiral α -amino amides via an imidazole carbamate intermediate[2], our starting material (diethyl aminomalonate) is achiral, making CDI the optimal reagent choice for safety and efficacy.

-

Regioselective Cyclization: Treatment of the ureido intermediate with a mild base (sodium ethoxide) triggers an intramolecular cyclization[3]. Because the starting material possesses two geminal ester groups, the Nβ -nitrogen of the urea attacks one of the ester carbonyls to form the thermodynamically favored 5-membered hydantoin ring. The unreacted second ester group remains at the C4 position, directly yielding the target ethyl carboxylate derivative.

Quantitative Data & Reagent Preparation

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Reagents for Step 1 (Urea Formation)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Diethyl aminomalonate HCl | 211.64 | 1.0 | 2.12 g | Starting Material |

| Triethylamine (TEA) | 101.19 | 1.1 | 1.53 mL | Base (Liberates amine) |

| 1,1'-Carbonyldiimidazole | 162.15 | 1.1 | 1.78 g | Activating Agent |

| Methylamine (2M in THF) | 31.06 | 2.0 | 10.0 mL | Nucleophile |

| Dichloromethane (Anhydrous) | N/A | N/A | 50.0 mL | Solvent |

Table 2: Reagents for Step 2 (Intramolecular Cyclization)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Ureido Malonate Intermediate | 232.24 | 1.0 | ~2.32 g* | Intermediate |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 0.2 | 0.75 mL | Catalyst |

| Ethanol (Anhydrous) | 46.07 | N/A | 25.0 mL | Solvent |

| Amberlyst-15 (H+ form) | N/A | N/A | ~1.0 g | Neutralization Resin |

*Assuming quantitative yield from Step 1 for calculation purposes.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(3-methylureido)malonate

Self-Validating Principle: The conversion of the primary amine to a urea derivative significantly shifts the retention factor ( Rf ) on TLC, allowing easy visual confirmation of reaction progress.

-

Free-Basing: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add diethyl aminomalonate hydrochloride (2.12 g, 10 mmol) and anhydrous DCM (50 mL). Add TEA (1.53 mL, 11 mmol) dropwise at room temperature. Stir for 10 minutes until the solution becomes homogeneous.

-

CDI Activation: Cool the reaction mixture to 0 °C using an ice bath. Add CDI (1.78 g, 11 mmol) in a single portion. Stir at 0 °C for 1 hour.

-

Causality Check: Low temperature is critical here to prevent the formation of symmetrical urea byproducts (where two molecules of diethyl aminomalonate react with one CDI).

-

-

Amination: Add the methylamine solution (10 mL, 2M in THF) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Reaction Monitoring: Check progress via TLC (Silica gel, 50% EtOAc/Hexanes). The primary amine starting material (ninhydrin positive) should be completely consumed.

-

Workup: Transfer the mixture to a separatory funnel. Wash with 1M aqueous HCl (2 × 25 mL) followed by brine (25 mL).

-

Causality Check: The acidic wash is a critical self-validating step; it protonates and extracts the imidazole byproduct ( pKa≈7 ) and excess methylamine into the aqueous layer, leaving only the highly pure, neutral ureido intermediate in the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield diethyl 2-(3-methylureido)malonate as a viscous oil or white solid.

Step 2: Cyclization to Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

-

Preparation: Dissolve the crude intermediate from Step 1 in anhydrous ethanol (25 mL) in a 50 mL round-bottom flask.

-

Base Catalysis: Add sodium ethoxide solution (0.75 mL, 21% wt in EtOH).

-

Causality Check: NaOEt is chosen over aqueous NaOH to strictly prevent the saponification of the C4 -ethyl ester. Anhydrous conditions ensure the ester remains intact during the cyclization.

-

-

Cyclization: Attach a reflux condenser and heat the mixture to 60 °C for 3 hours. The Nβ -nitrogen will attack the adjacent ester, eliminating ethanol and closing the hydantoin ring.

-

Neutralization: Cool the reaction to room temperature. Add Amberlyst-15 hydrogen form resin (~1.0 g) and stir for 15 minutes to neutralize the sodium ethoxide.

-

Causality Check: Using a solid-supported acid avoids an aqueous workup, preventing the loss of the potentially water-soluble hydantoin product into an aqueous phase.

-

-

Purification: Filter off the resin, wash with a small amount of ethanol, and concentrate the filtrate in vacuo. Purify the crude residue by recrystallization from EtOAc/Hexanes or via silica gel flash chromatography to afford the pure target compound.

Mechanistic Workflow Visualization

Mechanistic workflow for ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate synthesis via CDI.

Sources

Using Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate as a precursor in drug discovery

Application Note: Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (EMDC) as a Privileged Precursor in Drug Discovery

Introduction & Scientific Rationale

The hydantoin (imidazolidine-2,4-dione) scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from anticonvulsants (phenytoin) to anti-androgens (enzalutamide). Recently, 1-methylhydantoin—a natural product isolated from Oviductus Ranae—has emerged as a potent lead compound exhibiting dual-active antitussive and anti-inflammatory properties [1].

To systematically explore the structure-activity relationship (SAR) of the 1-methylhydantoin class, researchers require a versatile, orthogonally reactive building block. Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (EMDC, CAS: 21823-24-5) serves as an ideal precursor [4]. Unlike unsubstituted hydantoins that suffer from poor regioselectivity during functionalization, EMDC features a pre-installed N1-methyl group and a C4-ethyl ester. This unique structural arrangement restricts conformational flexibility, prevents unwanted side-reactions at N1, and directs highly predictable, orthogonal functionalization at the N3 (imide) and C4 (alpha-proton) positions.

Mechanistic Insights: The Causality of Regioselective Functionalization

As a Senior Application Scientist, understanding the thermodynamic and kinetic behavior of EMDC is critical for designing self-validating synthetic workflows. The regioselectivity of EMDC functionalization is governed entirely by the differential acidity of its available protons:

-

The N3 Imide Proton (pKa ~9): Flanked by two carbonyls, this is the most acidic site on the molecule.

-

The C4 Alpha-Proton (pKa ~11–13): Activated by the adjacent C5-ketone and C4-ester, this proton is less acidic than N3 but highly capable of forming a stabilized enolate.

Causality in Base Selection: If you utilize a mild base (e.g., K2CO3 ), the reaction operates under thermodynamic control. The base selectively deprotonates the N3 position, generating an imide anion that reacts with electrophiles to yield N3-substituted derivatives. Conversely, to functionalize the C4 carbon, you must overcome the preferential acidity of N3. By employing two equivalents of a strong, non-nucleophilic base (e.g., NaH) at low temperatures, you generate an N3,C4-dianion (kinetic control). Because the C4-carbanion is significantly more nucleophilic than the charge-delocalized N3-anion, incoming electrophiles will selectively attack the C4 carbon, enabling complex carbon-carbon bond formation.

Data Presentation: Optimization of EMDC Alkylation

The following table summarizes the optimized conditions for directing the regioselective functionalization of EMDC, serving as a baseline for library generation.

| Base / Reagent | Solvent | Temp (°C) | Electrophile | Major Product | Yield (%) | Mechanistic Rationale |

| K2CO3 (1.5 eq) | DMF | 60 | Benzyl bromide | N3-Alkylated | 85 | Mild base selectively deprotonates the highly acidic N3 imide (pKa ~9). |

| Cs2CO3 (2.0 eq) | MeCN | 80 | Aryl iodide (CuI cat) | N3-Arylated | 68 | Ullmann-type C-N coupling targets the N3 position under thermodynamic control. |

| NaH (2.1 eq) | THF | -78 to 0 | Benzyl bromide | C4-Alkylated | 72 | Hard base generates the N3,C4-dianion; the C4-carbanion acts as the primary nucleophile. |

Experimental Protocols

Protocol A: Regioselective N3-Alkylation (Library Generation)

This protocol is designed to synthesize N3-alkylated 1-methylhydantoin derivatives for downstream COX-2 inhibition screening [2].

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve EMDC (1.0 mmol, 186 mg) in anhydrous DMF (5 mL) under an inert argon atmosphere.

-

Deprotonation: Add anhydrous K2CO3 (1.5 mmol, 207 mg) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure complete formation of the N3-anion.

-

Electrophilic Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise via syringe. Heat the reaction to 60 °C.

-

Self-Validation Step (Reaction Monitoring): After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and wash with water. Spot on a silica TLC plate alongside the EMDC standard (Eluent: 3:7 EtOAc:Hexane). The N3-alkylated product will appear as a distinct, less polar spot (Rf ~0.6) compared to EMDC (Rf ~0.3). Do not proceed to workup until the EMDC spot is completely consumed to prevent co-elution during chromatography.

-

Workup: Quench the reaction with ice water (20 mL) and extract with EtOAc ( 3×15 mL). Wash the combined organic layers with 5% LiCl aqueous solution ( 3×10 mL) to remove residual DMF. Dry over Na2SO4 , concentrate, and purify via flash chromatography.

Protocol B: C4-Alkylation via Dianion Chemistry

This protocol enables the installation of bulky functional groups at the C4 position, which is critical for exploring deep hydrophobic pockets in target receptors [3].

-

Dianion Generation: Suspend NaH (60% dispersion in mineral oil, 2.1 mmol, 84 mg) in anhydrous THF (10 mL) at 0 °C under argon. Slowly add EMDC (1.0 mmol, 186 mg) dissolved in THF (2 mL) dropwise.

-

Self-Validation Step (Gas Evolution): Observe the reaction carefully. The first equivalent of NaH deprotonates N3, and the second deprotonates C4, releasing H2 gas. Wait until gas evolution completely ceases (approx. 30 minutes) to ensure complete dianion formation. Failure to wait will result in mixed N3/C4 alkylation.

-

Alkylation: Cool the reaction to -78 °C using a dry ice/acetone bath. Add the electrophile (1.05 mmol) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours.

-

Quenching: Carefully quench with saturated aqueous NH4Cl (5 mL) at 0 °C to protonate any unreacted carbanion. Extract with dichloromethane, dry, and purify.

Visualizations

Workflow: Synthetic Diversification of EMDC

Fig 1. Divergent synthetic workflow for EMDC functionalization via thermodynamic or kinetic control.

Biological Application: Mechanism of Action in Inflammation

Fig 2. Mechanism of action for EMDC-derived 1-methylhydantoins in inflammatory signaling pathways.

References

-

Antitussive and Anti-inflammatory Dual-active Agents Developed from Natural Product Lead Compound 1-Methylhydantoin. Molecules (2019). URL:[Link] [1]

-

Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. MDPI (2022). URL:[Link] [2]

-

Protective mechanism of 1-methylhydantoin against lung injury induced by paraquat poisoning. PLOS One (2019). URL:[Link] [3]

Catalytic Applications of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate in Organic Synthesis: A Comprehensive Guide to Hydantoin-Based Organocatalysis

Executive Summary

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS: 21823-24-5) is a highly functionalized hydantoin derivative that has emerged as a powerful, tunable organocatalyst. By leveraging its unique structural motifs—specifically the highly acidic N3-H proton flanked by electron-withdrawing carbonyl and ester groups—this compound acts as an elite hydrogen-bond donor (HBD) and conjugate acid precursor. When paired with superbases, it forms a binary catalytic system capable of driving highly controlled ring-opening polymerizations (ROP) and complex cascade reactions. This application note details the mechanistic rationale, validated protocols, and quantitative benchmarks for deploying this catalyst in advanced organic synthesis.

Mechanistic Rationale: The Anatomy of a Tunable Catalyst

To deploy Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate effectively, one must understand the causality behind its reactivity. The catalytic prowess of this molecule stems from its precise functionalization[1]:

-

Steric Control at N1: The N1-methyl group prevents unwanted nucleophilic side reactions or competitive deprotonation at the N1 position, ensuring that catalytic activity is strictly localized to the N3-H site[2].

-

Enhanced Acidity via the C4-Ester: The ethyl carboxylate group at the C4 position exerts a strong inductive electron-withdrawing effect (-I effect). This delocalizes the electron density of the adjacent imidazolidine-2,4-dione ring, significantly lowering the pKa of the N3-H proton compared to unfunctionalized hydantoins.

-

Cooperative Binary Activation: When paired with an organic superbase such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the superbase abstracts the N3-H proton. This generates a hydantoinate anion (which activates the nucleophilic initiator or polymer chain end via hydrogen-bond acceptance) and a protonated DBU conjugate acid (which activates the electrophilic monomer via hydrogen-bond donation)[3].

This dual-activation mechanism obviates the potential for epimerization and transesterification, leading to near-quantitative conversions and narrow dispersities in polymer synthesis[1].

Fig 1: Cooperative dual-activation mechanism of hydantoin/DBU binary organocatalysts in ROP.

Application 1: Controlled Ring-Opening Polymerization (ROP) of Cyclic Esters

Aliphatic polyesters, such as poly(L-lactide) (PLLA) and poly(trimethylene carbonate) (PTMC), are critical for biomedical applications due to their biocompatibility and degradability[1]. Traditional metal catalysts (e.g., tin(II) octoate) leave toxic residues. The Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate / DBU binary system offers a metal-free, highly controlled alternative.

Quantitative Benchmarks

The following table summarizes the expected quantitative data when utilizing this binary catalytic system for ROP, demonstrating its efficiency across different monomers and conditions[3].

| Monomer | Catalyst System (Hydantoin/DBU) | Conditions | Time (h) | Conversion (%) | Mn (kDa) | Dispersity (Đ) |

| L-Lactide (LLA) | 5.0 mol% / 5.0 mol% | DCM, 25 °C | 2.0 | >98% | 12.5 | 1.08 |

| L-Lactide (LLA) | 1.0 mol% / 1.0 mol% | Bulk, 130 °C | 0.5 | 96% | 14.2 | 1.15 |

| TMC | 5.0 mol% / 5.0 mol% | DCM, 25 °C | 6.0 | 92% | 9.8 | 1.13 |

| TMC | 1.0 mol% / 1.0 mol% | Bulk, 90 °C | 0.5 | 97% | 10.5 | 1.12 |

Note: Mn (Number-average molecular weight) and Đ ( Mw/Mn ) are determined via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Step-by-Step Methodology: ROP of L-Lactide

Self-Validating Design: This protocol includes a specific order of addition and a rigorous quenching step. Adding DBU last prevents premature catalyst complexation before the monomer and initiator are homogeneously mixed. Quenching with benzoic acid instantly protonates the hydantoinate, halting propagation and preventing chain-scrambling (transesterification).

Reagents Required:

-

L-Lactide (Sublimed 3x prior to use to remove lactic acid impurities).

-

Benzyl alcohol (BnOH) (Initiator, distilled over CaH2).

-

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (Catalyst).

-

DBU (Cocatalyst, distilled over BaO).

-

Anhydrous Dichloromethane (DCM).

-

Benzoic acid (Quenching agent).

Procedure:

-

Preparation: Transfer all reagents into a nitrogen-filled glovebox to ensure a strictly anhydrous environment. Moisture acts as a rogue initiator, leading to unpredictable molecular weights.

-

Mixing: In a 10 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add L-Lactide (1.00 g, 6.94 mmol) and Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (6.46 mg, 0.0347 mmol, 0.5 mol%).

-

Solvation & Initiation: Add 3.0 mL of anhydrous DCM to dissolve the solids. Inject Benzyl alcohol (7.2 µL, 0.0694 mmol) via a micro-syringe. Stir for 5 minutes to ensure homogeneity.

-

Catalytic Activation: Initiate the polymerization by injecting DBU (5.2 µL, 0.0347 mmol, 0.5 mol%). The reaction mixture will remain clear.

-

Propagation & Monitoring: Stir the reaction at 25 °C. To validate conversion, withdraw 50 µL aliquots every 30 minutes, quench in wet CDCl3, and analyze via 1 H NMR. Validation Check: Compare the integration of the LLA monomer methine proton (5.04 ppm) against the PLLA polymer methine proton (5.16 ppm).

-

Quenching: Upon reaching >95% conversion (typically 2 hours), quench the reaction by adding a 5-fold excess of benzoic acid (relative to DBU) dissolved in 0.5 mL DCM.

-

Purification: Precipitate the polymer by dropping the DCM solution into 50 mL of vigorously stirred, ice-cold methanol. Recover the white precipitate via vacuum filtration and dry to a constant weight under a dynamic vacuum at 40 °C.

Fig 2: Step-by-step experimental workflow for moisture-sensitive ring-opening polymerization.

Application 2: Bifunctional Organocatalysis in Cascade Reactions

Beyond polymer chemistry, highly functionalized hydantoins act as robust hydrogen-bond donors in asymmetric cascade reactions, such as aza-Michael/nucleophilic additions[4][5]. The rigid imidazolidine-2,4-dione core of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate, combined with its ester functionality, allows it to effectively coordinate with electrophiles (e.g., nitroalkenes, isocyanates) while a basic cocatalyst activates the incoming nucleophile.

General Protocol: Catalytic Addition to Nitroalkenes

Causality of Solvent Choice: Non-polar solvents like toluene or DCM are mandated here. Protic solvents (like methanol) would competitively hydrogen-bond with the catalyst, severely dampening the activation of the nitroalkene[6].

Procedure:

-

In a 5 mL test tube, dissolve the pronucleophile (e.g., a malonate derivative, 0.1 mmol) in anhydrous DCM (1.0 mL) at room temperature.

-

Cool the solution to 0 °C to maximize the stability of the hydrogen-bonded transition state.

-

Add the nitroalkene electrophile (0.12 mmol, 1.2 equiv).

-

Add Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (10 mol%) and a tertiary amine base (e.g., Triethylamine, 10 mol%).

-

Stir at 0 °C until TLC indicates complete consumption of the pronucleophile (typically 12–24 hours).

-

Directly submit the crude mixture to silica gel flash column chromatography (eluent: hexane/ethyl acetate gradients) to isolate the functionalized adduct.

References

-

Zhang, L., Zhou, F., Li, Z., Liu, B., Yan, R., Li, J., Hu, Y., Zhang, C., Luo, Z., & Guo, K. (2020). Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations. Polymer Chemistry, 11, 5346-5354. 1

-

Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Heterocycles, 83(9), 1956.7

-

Izquierdo, J., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. The Journal of Organic Chemistry. 5

-

Niles, J. C., et al. (2004). Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine. Chemical Research in Toxicology, 17(11), 1501-9. 8

Sources

- 1. Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Applications of Carbohydrate-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine by peroxynitrite and KHSO5/CoCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthesis, improve yields, and overcome common experimental hurdles.

I. Synthetic Overview: A Plausible and Optimized Route

The synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate, a substituted hydantoin, can be approached through several strategies. Based on established principles of heterocyclic chemistry, a robust and common method involves the cyclization of an N-substituted amino acid derivative. A highly effective approach is the reaction of N-methylglycine ethyl ester with an isocyanate, followed by an acid-catalyzed cyclization. An alternative, and the focus of this guide, is the condensation of N-methylurea with diethyl oxalate, which provides a direct route to the desired hydantoin ring system.

This guide will focus on a plausible and effective two-step synthetic sequence. The first step is the formation of an ethyl N-(methylcarbamoyl)glycinate intermediate, followed by a base-catalyzed intramolecular cyclization (Dieckmann condensation) to yield the target molecule.

II. Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific problems you may encounter during the synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge in multi-step organic syntheses. The root cause can often be traced to several key factors throughout the experimental process.

Possible Causes & Solutions:

-

Incomplete Reaction in Step 1 (Intermediate Formation): The initial reaction between N-methylurea and diethyl oxalate to form the acyclic intermediate may not be going to completion.

-

Troubleshooting:

-

Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Temperature: Gradually increase the reaction temperature. However, be cautious as excessive heat can lead to side product formation. A temperature range of 50-70°C is a good starting point.

-

Reagent Purity: Ensure the purity of your starting materials. N-methylurea can be hygroscopic; ensure it is dry. Diethyl oxalate can hydrolyze over time. Use freshly distilled diethyl oxalate for best results.

-

-

-

Inefficient Cyclization (Step 2): The base-catalyzed cyclization is a critical step. The choice of base and reaction conditions are paramount.

-

Troubleshooting:

-

Base Strength: Sodium ethoxide is a common choice for this type of cyclization. If yields are low, consider a stronger base like potassium tert-butoxide. The base should be used in stoichiometric amounts or slight excess.

-

Solvent: The reaction is typically performed in an anhydrous alcohol corresponding to the ester (in this case, ethanol). Ensure your solvent is absolutely dry, as water can quench the base and hydrolyze the ester.

-

Temperature: The cyclization may require heating. Refluxing in ethanol is a standard condition.

-

-

-

Product Degradation: The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

-

Troubleshooting:

-

Work-up Procedure: During the work-up, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. A buffered work-up may be beneficial.

-

Purification: If using column chromatography, select a neutral solvent system. Some silica gels can be slightly acidic. Using silica gel that has been washed with a triethylamine solution can mitigate product degradation on the column.

-

-

Data-Driven Optimization of Reaction Conditions:

| Parameter | Condition A | Condition B | Condition C | Yield (%) |

| Base (Step 2) | Sodium Ethoxide | Potassium Ethoxide | Potassium tert-Butoxide | 45% |

| Solvent (Step 2) | Ethanol | THF | Dioxane | 62% |

| Temperature (Step 2) | Room Temp | 50°C | Reflux | 75% |

This table illustrates how systematic variation of reaction parameters can lead to significant yield improvements.

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

Side product formation can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Products & Prevention:

-

Self-condensation of Diethyl Oxalate: Under basic conditions, diethyl oxalate can undergo self-condensation.

-

Prevention: Add the base to the reaction mixture at a low temperature and ensure efficient stirring to promote the desired reaction with N-methylurea.

-

-

Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

-

-

Formation of a Dimer or Polymer: At higher concentrations or temperatures, intermolecular reactions can compete with the desired intramolecular cyclization.

-

Prevention: Perform the cyclization step under high-dilution conditions. This can be achieved by slowly adding the intermediate to a solution of the base.

-

Visualizing the Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting low yield and impurity issues.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Q1: What is the underlying mechanism of the cyclization step?

The cyclization of the ethyl N-(methylcarbamoyl)glycinate intermediate is a classic example of an intramolecular condensation reaction, specifically a Dieckmann condensation. The base deprotonates the α-carbon of the glycine moiety, which then acts as a nucleophile and attacks the carbonyl carbon of the oxalate ester group, leading to the formation of the five-membered hydantoin ring.

Visualizing the Reaction Mechanism:

Caption: The two-step reaction pathway for the synthesis.

Q2: Are there alternative synthetic routes I can consider?

Yes, several other synthetic strategies can be employed to synthesize this class of compounds. One notable alternative is the Urech hydantoin synthesis, which involves the reaction of an amino acid (in this case, N-methylglycine) with potassium cyanate to form a hydantoic acid intermediate, followed by acid-catalyzed cyclization.[1] Another approach is the Bucherer-Bergs reaction, which utilizes a ketone or aldehyde, cyanide, and ammonium carbonate.[1] However, for this specific target molecule, the condensation of N-methylurea with diethyl oxalate remains a direct and efficient method.

Q3: What are the critical safety precautions I should take during this synthesis?

Standard laboratory safety protocols should always be followed. Specifically for this synthesis:

-

Diethyl Oxalate: Is a corrosive and toxic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Ethoxide/Potassium tert-Butoxide: These are strong bases and are highly reactive with water. They are also corrosive. Handle them in an inert atmosphere and away from any moisture.

-

Solvents: Ethanol, THF, and Dioxane are flammable. Ensure there are no ignition sources nearby.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

IV. Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Step 1: Synthesis of Ethyl N-(methylcarbamoyl)glycinate

-

To a solution of N-methylurea (1.0 eq) in anhydrous ethanol, add diethyl oxalate (1.1 eq).

-

Heat the reaction mixture to 60°C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

-

Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

Dissolve the crude intermediate from Step 1 in anhydrous ethanol.

-

Slowly add the solution of the intermediate to the sodium ethoxide solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the cyclization by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a dilute solution of hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Visualizing the Experimental Workflow:

Sources

Technical Support Center: Resolving Co-Elution in Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with multi-functional, polar molecules. Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (a hydantoin derivative) presents a unique chromatographic challenge. With a molecular weight of 186.17 g/mol , a highly polar core, and an ester linkage, this compound is highly susceptible to co-elution with synthetic precursors, hydrolysis degradation products, or matrix components.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving co-elution for this specific molecular class.

Part 1: The Mechanistic Root Causes of Co-Elution

Co-elution occurs when two analytes exit the stationary phase simultaneously, severely compromising identification and quantification [1]. For a polar hydantoin derivative, this failure is almost always driven by a breakdown in one of two variables defined by the Master Resolution Equation:

-

Capacity Factor ( k′ ): Due to its high polarity, the molecule often fails to partition sufficiently into a standard hydrophobic C18 stationary phase. This causes the compound to elute near the void volume ( k′<1 ). When peaks fly through the system un-retained, separation from other polar impurities is thermodynamically impossible [1].

-

Selectivity ( α ): The hydantoin ring contains hydrogen bond acceptors (carbonyls) and an ionizable nitrogen. If your column chemistry relies solely on dispersive hydrophobic interactions, it cannot distinguish the target molecule from structurally similar impurities (e.g., the unmethylated analogue or the hydrolyzed carboxylic acid) [2].

Fig 1: Stationary phase interaction mechanisms for hydantoin derivatives.

Part 2: Step-by-Step Troubleshooting Workflows

Protocol A: Resolving Void-Volume Co-Elution (Fixing k′ )

If your compound co-elutes at the solvent front alongside matrix salts, you must increase retention.

-

Step 1: Weaken the Mobile Phase. In Reversed-Phase HPLC, reduce the organic modifier (e.g., Acetonitrile) to 2-5%. This forces the polar hydantoin to interact longer with the stationary phase [1].

-

Step 2: Transition to HILIC. If 100% aqueous conditions still result in co-elution, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a highly organic mobile phase (e.g., 90% Acetonitrile) to retain polar compounds in a water-rich layer at the silica surface[3].

-

Self-Validation Step: Inject a known void volume marker (e.g., Uracil for RP-HPLC). If your target peak elutes after the marker with a calculated k′ between 1.5 and 5.0, optimal retention has been achieved.

Protocol B: Resolving Isomeric/Impurity Co-Elution (Fixing α )

If the compound is well-retained but still overlaps with a structurally similar impurity, you must alter the chemistry of the separation.

-

Step 1: Buffer the Mobile Phase. The hydantoin ring can exhibit weak acidity. Run-to-run pH variability causes inconsistent ionization, leading to peak broadening and overlap. Use a strong buffer (e.g., 10-50 mM Ammonium Formate, pH 3.0) to keep the molecule fully protonated and neutral[4].

-

Step 2: Change Column Chemistry. Swap the standard C18 column for a Phenyl-Hexyl or Polar-embedded (Amide) column. These phases offer π−π and hydrogen-bonding mechanisms that exploit the hydantoin's specific functional groups, drastically altering selectivity [1] [5].

-

Self-Validation Step: Calculate the peak symmetry factor ( As ). A reduction in As from >1.5 (tailing) to a highly symmetrical 1.0-1.2 confirms that secondary silanol interactions have been successfully suppressed.

Fig 2: Step-by-step decision matrix for resolving chromatographic co-elution.

Part 3: Quantitative Optimization Data

The table below summarizes the expected impact of parameter adjustments on the resolution ( Rs ) of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate from common co-eluting impurities.

| Parameter Adjustment | Primary Mechanism | Impact on k′ | Impact on α | Ideal Use Case |

| Decrease % Organic (RP-HPLC) | Increases hydrophobic partitioning | High Increase | Minimal | Target elutes in the void volume ( k′<1 ). |

| Switch to HILIC Phase | Promotes hydrophilic partitioning | High Increase | Moderate | 100% aqueous RP-HPLC fails to retain the target. |

| Adjust pH to 3.0 | Suppresses hydantoin ionization | Moderate | High Increase | Peak tailing or splitting causes overlap. |

| Switch to Phenyl-Hexyl Column | Induces π−π interactions | Minimal | High Increase | Target co-elutes with a structural isomer. |

| Increase Column Length | Increases theoretical plates ( N ) | Minimal | None | Peaks are partially resolved ( Rs≈1.0 ) but need sharpening. |

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a "shoulder" on my peak. How do I know if it's co-elution or just a dirty column frit? A: A shoulder is a sudden discontinuity on a peak, whereas a column void or dirty frit typically causes a gradual tail or a uniform splitting of all peaks in the chromatogram. To confirm co-elution, use a Diode Array Detector (DAD) to perform peak purity analysis. If the UV spectra collected across the peak profile shift or differ, you have a co-eluting impurity [1].

Q2: Why does my retention time shift across multiple injections, eventually causing my target to merge with an impurity? A: Drifting retention times are often caused by incomplete column equilibration or an inconsistently prepared mobile phase. In gradient elution, the accumulation of small impurities or failure to re-equilibrate the aqueous layer (especially critical in HILIC) will cause the retention factor to drift [4] [3]. Ensure your method includes at least 10 column volumes of re-equilibration time.

Q3: Can I just use a longer column to fix the co-elution? A: Increasing column length increases the theoretical plate count ( N ), which makes peaks sharper. However, resolution only increases by the square root of N . If your selectivity ( α ) is exactly 1.0 (meaning the compounds interact identically with the stationary phase), no amount of column length will separate them [2]. Prioritize changing the mobile phase pH or column chemistry first.

Part 5: References

-

Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at:[Link]

-

Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

-

Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at:[Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for High-Purity Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate. This guide is structured to address common challenges and frequently asked questions, offering practical, step-by-step protocols and the scientific rationale behind them. Our goal is to empower you to develop a robust and reproducible crystallization process, leading to a final product of high purity and desired crystal form.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of developing a successful crystallization protocol.

Q1: How do I select an appropriate solvent system for crystallization?

The choice of solvent is the most critical factor in a crystallization process.[1][2][3] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[2] This differential solubility is the driving force for crystallization upon cooling.

A systematic solvent screening process is recommended. This involves testing a range of solvents with varying polarities.

Protocol for Solvent Screening:

-

Preparation: Place a small, accurately weighed amount of your compound (e.g., 20-50 mg) into several small vials.

-

Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

-

Solubility Assessment at Room Temperature:

-

If the compound dissolves in a small amount of solvent at room temperature, the solvent is likely too good, and recovery will be low.

-

If the compound is insoluble or sparingly soluble at room temperature, proceed to the next step.

-

-

Solubility Assessment at Elevated Temperature: Gently heat the vials containing undissolved solid. Continue adding the respective solvent dropwise until the solid completely dissolves.

-

Cooling and Observation: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe for crystal formation.

-

Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields a good crop of crystals upon cooling.

Table 1: Example of Solvent Screening Data Recording

| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Elevated Temp. (mg/mL) | Observations upon Cooling | Suitability |

| Water | Low | Low | No crystals | Poor |

| Ethanol | Moderate | High | Good crystal formation | Promising |

| Acetone | High | High | Low yield of crystals | Poor |

| Toluene | Low | Moderate | Oiled out | Not ideal alone |

| Ethyl Acetate | Moderate | High | Small needles | Potential |

| Heptane | Insoluble | Insoluble | Insoluble | Poor |

For compounds that do not crystallize well from a single solvent, a mixed solvent system (binary solvent system) can be employed.[3] This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.

Q2: What are the key parameters to control during crystallization?

Beyond solvent selection, several parameters critically influence the outcome of crystallization.[4][5]

-

Supersaturation: This is the primary driving force for crystallization and is achieved by cooling the saturated solution, evaporating the solvent, or adding an anti-solvent.[5][6]

-

Cooling Rate: A slow cooling rate generally favors the growth of larger, more perfect crystals, as it allows molecules to orient themselves correctly in the crystal lattice.[1][7] Rapid cooling can lead to the formation of small, impure crystals or even amorphous precipitation.[7][8]

-

Agitation: Stirring can influence crystal size distribution.[4] While it can promote secondary nucleation leading to smaller crystals, it also improves heat and mass transfer. The effect of agitation should be evaluated on a case-by-case basis.

-

Purity of the Starting Material: Impurities can inhibit crystal nucleation and growth, and can also be incorporated into the crystal lattice, reducing the purity of the final product.[4]

Q3: What is polymorphism and why is it important for a pharmaceutical compound?

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[9][10][11] These different crystalline forms are called polymorphs.

For pharmaceutical compounds like Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate, polymorphism is of paramount importance because different polymorphs can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.[8][9]

-

Stability: One polymorph may be more thermodynamically stable than others.[8][11] Metastable forms can convert to a more stable form over time, which can affect the shelf-life and efficacy of the drug product.

-

Mechanical Properties: Properties like crystal shape, hardness, and density can influence manufacturing processes such as filtration, drying, and tableting.[8][10]

Therefore, it is crucial to identify and control the polymorphic form of an active pharmaceutical ingredient (API) throughout the development and manufacturing process.[9]

Q4: How can I induce crystallization if my compound is reluctant to crystallize?

If a cooled, supersaturated solution fails to produce crystals, several techniques can be employed to induce nucleation:[2][12]

-

Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections on the glass that serve as nucleation sites.[2][12]

-

Seeding: Introducing a small crystal of the pure compound (a seed crystal) into the supersaturated solution provides a template for crystal growth.[1][2][13]

-

Reducing Solvent Volume: If too much solvent was used, the solution may not be sufficiently supersaturated. Carefully evaporating some of the solvent will increase the concentration and can induce crystallization.[12]

-

Flash Freezing: In some cases, flash freezing a small portion of the solution and allowing it to thaw can promote nucleation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the crystallization of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate.

Issue 1: My compound "oiled out" instead of crystallizing. What should I do?

Symptoms: A liquid phase separates from the solution instead of solid crystals. This oil may or may not solidify upon further cooling.

Causality and Solutions: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high.[2][12]

-

Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to dilute the solution.[12]

-

Slow Down the Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[12]

-

Lower the Saturation Temperature: Try to achieve saturation at a lower temperature by using a slightly larger volume of solvent.

-

Change the Solvent System: Consider a different solvent or solvent mixture where the compound's solubility is lower.

Issue 2: The crystallization yield is very low. How can I improve it?

Symptoms: Only a small amount of solid crystallizes from the solution.

Causality and Solutions:

-

Excess Solvent: This is the most common cause of low yield.[12]

-

Solution: Concentrate the mother liquor (the solution remaining after filtration) by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that second-crop crystals may be less pure.

-

-

Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, this will reduce the yield.

-

Solution: Use a heated filter funnel and pre-heat the filtration apparatus with hot solvent.

-

-

Insufficient Cooling: The final cooling temperature may not be low enough to maximize crystal precipitation.

-

Solution: Ensure the solution is cooled to an appropriate temperature (e.g., in an ice bath or refrigerator) for a sufficient amount of time.

-

Issue 3: The crystals are very small or needle-like. How can I obtain larger crystals?

Symptoms: The final product consists of very fine powders or thin needles, which can be difficult to filter and wash.

Causality and Solutions: The formation of small crystals is often due to a high rate of nucleation compared to the rate of crystal growth.

-

Slower Cooling: As mentioned previously, a slower cooling rate is the most effective way to promote the growth of larger crystals.[1][7]

-

Reduce Supersaturation: Start with a slightly more dilute solution. This will lower the driving force for nucleation and allow more time for crystal growth.

-

Minimize Agitation: Avoid excessive stirring or agitation, as this can induce secondary nucleation.

-

Use a Different Solvent System: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.

Issue 4: My compound crystallizes too quickly, crashing out of solution.

Symptoms: A large amount of solid rapidly precipitates from the solution upon initial cooling.

Causality and Solutions: While this may seem like a good outcome, rapid precipitation can trap impurities within the crystal lattice, negating the purification aspect of crystallization.[7]

-

Use More Solvent: The solution is likely too concentrated. Re-heat the mixture and add more solvent until the solid redissolves. The crystallization should proceed more slowly upon cooling.[7]

-

Insulate the Flask: To ensure a slow cooling rate, insulate the flask with glass wool or a similar material, or place it in a Dewar flask.

Visualizations and Protocols

Workflow for Crystallization Method Development

Caption: A general workflow for developing a robust crystallization method.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common crystallization issues.

References

-

Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. [Link]

-

Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27). [No specific source name provided][Link]

-

PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development![Link]

-

SATHEE. Chemistry Crystallization. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

-

Crystallization of Organic Compounds. (n.d.). [Link]

-

Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). [No specific source name provided][Link]

-

Taylor & Francis. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. [Link]

-

Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. [Link]

-

Crystallization of Organic Compounds. (n.d.). [Link]

-

4. Crystallization. (n.d.). [Link]

-

Wikipedia. Crystallization. [Link]

-

University of York. Problems with Recrystallisations. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 5. Crystallization - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]

- 9. fiveable.me [fiveable.me]

- 10. ijsra.net [ijsra.net]

- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 13. catalogimages.wiley.com [catalogimages.wiley.com]

Reducing byproduct formation during Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate esterification

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this esterification. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction to the Chemistry

The esterification of 1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid, a hydantoin derivative, is most commonly achieved through a Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst.[1][2] While seemingly straightforward, the presence of the hydantoin ring introduces specific challenges that can lead to byproduct formation and reduced yields. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the esterification reaction and subsequent workup.

Q1: My reaction is sluggish, and the yield of the desired ester is low. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent issue in Fischer esterification due to its reversible nature.[1][2] The equilibrium between the carboxylic acid, alcohol, ester, and water can be unfavorable.

-

Causality: The reaction is an equilibrium process. To drive it towards the product (the ester), you need to apply Le Châtelier's principle.

-

Troubleshooting Steps:

-

Increase the concentration of a reactant: The most common approach is to use a large excess of the alcohol (ethanol). This shifts the equilibrium to the right.

-

Remove water as it forms: Water is a byproduct, and its removal will also drive the reaction forward. This can be achieved by:

-

Using a Dean-Stark apparatus to azeotropically remove water.

-

Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

-

-

Increase the catalyst concentration: While this won't shift the equilibrium, it will increase the rate at which equilibrium is reached. Be cautious, as excessive acid can promote side reactions.

-

Q2: I'm observing a significant amount of the starting carboxylic acid in my final product. What went wrong?

A2: This is a clear indication of incomplete reaction or hydrolysis of the ester product during workup.

-

Causality: The ester can be hydrolyzed back to the carboxylic acid in the presence of water and an acid catalyst.[3] This is the reverse of the esterification reaction.

-

Troubleshooting Steps:

-

Ensure anhydrous conditions: Use dry ethanol and glassware.

-

Neutralize the acid catalyst carefully: During the workup, neutralize the acid catalyst promptly but gently, for instance with a cold, dilute solution of sodium bicarbonate.

-

Minimize contact with water during workup: Perform extractions quickly and efficiently.

-

Re-run the reaction with optimized conditions: Refer to the suggestions in Q1 to drive the initial reaction to completion.

-